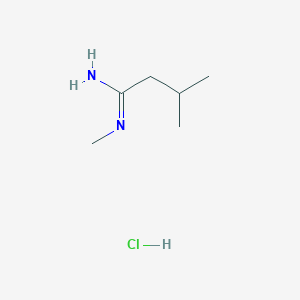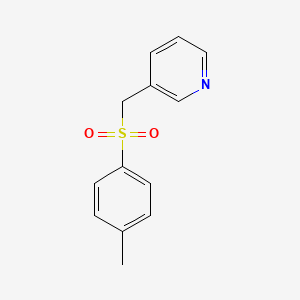
(3-Pyridylmethyl)(p-tolyl) sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Pyridylmethyl)(p-tolyl) sulfone is an organic compound that features a sulfone group bonded to a pyridylmethyl and a p-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pyridylmethyl)(p-tolyl) sulfone typically involves the sulfonylation of aromatic compounds. One common method is the Friedel–Crafts sulfonylation reaction, where methyl p-toluenesulfonate is used as a sulfonylating precursor. In this procedure, methyl p-toluenesulfonate is treated and activated with pyridine to produce N-methylpyridinium p-toluenesulfonate, which acts as the sulfonylation reagent .
Industrial Production Methods
Industrial production of methyl p-tolyl sulfone can be achieved by taking p-toluenesulfonylchloride, anhydrous sodium sulfite, sodium bicarbonate, and monochloro methane as synthesizing raw materials. The process involves salifying the p-toluenesulfonylchloride, synthesizing the methyl p-tolyl sulfone, adjusting pH, reducing the temperature, and then filtering, dehydrating, and drying the product .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Pyridylmethyl)(p-tolyl) sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or ruthenium tetroxide can be used as oxidizing agents.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(3-Pyridylmethyl)(p-tolyl) sulfone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Pyridylmethyl)(p-tolyl) sulfone involves its interaction with molecular targets and pathways within biological systems. The sulfone group can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with specific metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl p-tolyl sulfone
- Ethynyl p-tolyl sulfone
- Phenyl vinyl sulfone
Uniqueness
(3-Pyridylmethyl)(p-tolyl) sulfone is unique due to the presence of both a pyridylmethyl and a p-tolyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to other sulfones, making it a valuable compound in both research and industrial contexts .
Propriétés
IUPAC Name |
3-[(4-methylphenyl)sulfonylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-11-4-6-13(7-5-11)17(15,16)10-12-3-2-8-14-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOCCKKXKZBJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[3-(1-methyltetrazol-5-yl)anilino]ethanone](/img/structure/B7418439.png)
![1-(3,4-dihydro-2H-chromen-4-ylmethyl)-3-[(5-fluoro-2-methoxyphenyl)methyl]urea](/img/structure/B7418452.png)
![3-Methyl-1-[(3-propan-2-yl-4-propoxyphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7418460.png)
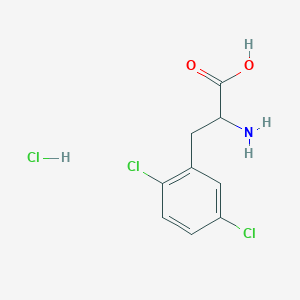
![(4'-Ethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B7418470.png)
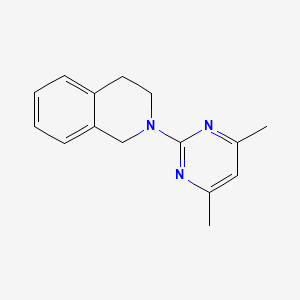
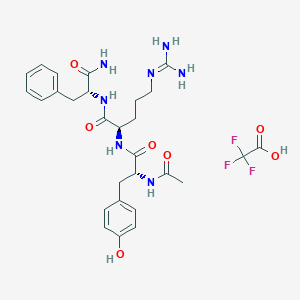
![(NE)-N-[[5-(4-fluorophenoxy)-1,3-dimethylpyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B7418490.png)
![3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B7418493.png)
![5-Methoxy-2-[5-(2-methyl-1,3-thiazol-4-yl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B7418500.png)
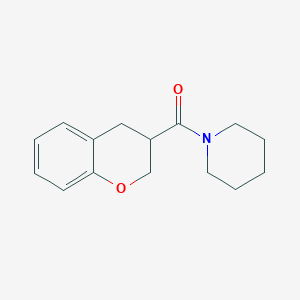
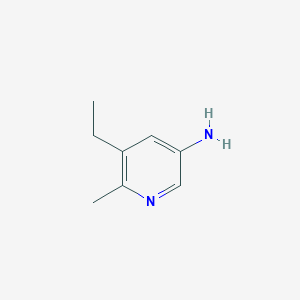
![[2,3'-Bithiophene]-5-carboxylic acid, 2'-chloro-](/img/structure/B7418532.png)
